molecular formula C20H25ClN2O B12478853 1-{2-[(2-chlorobenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine

1-{2-[(2-chlorobenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine

Cat. No.: B12478853
M. Wt: 344.9 g/mol
InChI Key: MQVOQODEVXRBLO-UHFFFAOYSA-N
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Description

The compound ({2-[(2-chlorophenyl)methoxy]phenyl}methyl)(piperidin-4-ylmethyl)amine is a complex organic molecule that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({2-[(2-chlorophenyl)methoxy]phenyl}methyl)(piperidin-4-ylmethyl)amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2-chlorobenzyl chloride with 2-hydroxybenzyl alcohol to form 2-[(2-chlorophenyl)methoxy]benzyl alcohol . This intermediate is then reacted with piperidine in the presence of a suitable base, such as sodium hydride , to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

({2-[(2-chlorophenyl)methoxy]phenyl}methyl)(piperidin-4-ylmethyl)amine: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like or .

    Reduction: Reduction can be achieved using or .

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

({2-[(2-chlorophenyl)methoxy]phenyl}methyl)(piperidin-4-ylmethyl)amine: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ({2-[(2-chlorophenyl)methoxy]phenyl}methyl)(piperidin-4-ylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-chlorophenyl)methoxy]benzylamine
  • 4-[(2-chlorophenyl)methoxy]piperidine
  • 2-[(2-bromophenyl)methoxy]benzylamine

Uniqueness

({2-[(2-chlorophenyl)methoxy]phenyl}methyl)(piperidin-4-ylmethyl)amine: is unique due to its specific combination of aromatic and piperidine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H25ClN2O

Molecular Weight

344.9 g/mol

IUPAC Name

N-[[2-[(2-chlorophenyl)methoxy]phenyl]methyl]-1-piperidin-4-ylmethanamine

InChI

InChI=1S/C20H25ClN2O/c21-19-7-3-1-6-18(19)15-24-20-8-4-2-5-17(20)14-23-13-16-9-11-22-12-10-16/h1-8,16,22-23H,9-15H2

InChI Key

MQVOQODEVXRBLO-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CNCC2=CC=CC=C2OCC3=CC=CC=C3Cl

Origin of Product

United States

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